molecular formula C27H32N2O2S B11640871 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[4-(methylsulfanyl)benzyl]piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[4-(methylsulfanyl)benzyl]piperazine

Cat. No.: B11640871
M. Wt: 448.6 g/mol
InChI Key: JWULSQDGBNWDJN-UHFFFAOYSA-N
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Description

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of benzyl, methoxy, and methylsulfanyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Benzyl Ether: The initial step involves the protection of the phenolic hydroxyl group by converting it into a benzyl ether using benzyl bromide and a base such as potassium carbonate.

    Piperazine Formation: The piperazine ring is then formed by reacting the intermediate with piperazine under suitable conditions.

    Methylsulfanyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the benzyl ether to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE can be compared with other similar compounds, such as:

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    Phenylmethylamines: Compounds containing a phenylmethylamine moiety, which have similar structural features but different functional groups.

    Piperazine Derivatives: Other piperazine derivatives with different substituents on the piperazine ring.

The uniqueness of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE lies in its specific combination of benzyl, methoxy, and methylsulfanyl groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H32N2O2S

Molecular Weight

448.6 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C27H32N2O2S/c1-30-26-13-10-24(18-27(26)31-21-23-6-4-3-5-7-23)20-29-16-14-28(15-17-29)19-22-8-11-25(32-2)12-9-22/h3-13,18H,14-17,19-21H2,1-2H3

InChI Key

JWULSQDGBNWDJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)SC)OCC4=CC=CC=C4

Origin of Product

United States

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